methyl 4-(2-(3-(dimethylamino)-4-(p-tolyl)-1H-pyrazol-1-yl)acetamido)benzoate
Description
Methyl 4-(2-(3-(dimethylamino)-4-(p-tolyl)-1H-pyrazol-1-yl)acetamido)benzoate is a heterocyclic compound featuring a pyrazole core substituted with a dimethylamino group and a p-tolyl moiety. The structure is further functionalized with an acetamido linker and a methyl benzoate ester. The dimethylamino group may enhance solubility and receptor binding, while the p-tolyl substituent could influence steric and electronic properties.
Properties
IUPAC Name |
methyl 4-[[2-[3-(dimethylamino)-4-(4-methylphenyl)pyrazol-1-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-15-5-7-16(8-6-15)19-13-26(24-21(19)25(2)3)14-20(27)23-18-11-9-17(10-12-18)22(28)29-4/h5-13H,14H2,1-4H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXPQDPHZUXSIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN(N=C2N(C)C)CC(=O)NC3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-(3-(dimethylamino)-4-(p-tolyl)-1H-pyrazol-1-yl)acetamido)benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the dimethylamino and p-tolyl groups. The final step involves the acylation of the pyrazole derivative with methyl 4-aminobenzoate under suitable reaction conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-(3-(dimethylamino)-4-(p-tolyl)-1H-pyrazol-1-yl)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The functional groups in the molecule can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical interactions.
Medicine: Due to its structural features, it may be investigated for potential therapeutic applications, such as anti-inflammatory, analgesic, or anticancer properties.
Industry: The compound could be used in the development of new materials, dyes, or other industrial products.
Mechanism of Action
The mechanism by which methyl 4-(2-(3-(dimethylamino)-4-(p-tolyl)-1H-pyrazol-1-yl)acetamido)benzoate exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Table 1: Structural Features of Target Compound and Analogs
Key Observations:
Key Observations:
- High-Yield vs. Low-Yield Reactions : The CuAAC reaction for P1\|19u achieved 92% yield, reflecting the efficiency of click chemistry. In contrast, the lower yield (30%) for 4g may stem from steric hindrance during ureido bond formation.
- Purification Challenges : P1\|19u was used without further purification post-synthesis, suggesting stability, whereas 4g and 7i likely required chromatographic purification due to complex byproducts.
Table 3: Molecular Weight and Elemental Analysis
Key Observations:
- Molecular Weight : The target compound’s estimated molecular weight (~431.5 g/mol) places it between 4g and 7i , suggesting moderate lipophilicity.
- Elemental Analysis : Compound 7i ’s close match between calculated and found values (e.g., 61.28% vs. 61.21% C) underscores rigorous purity control.
Implications for Drug Development
The target compound’s pyrazole scaffold and dimethylamino group position it as a candidate for optimizing kinase inhibition or anti-inflammatory activity. In contrast:
Biological Activity
Methyl 4-(2-(3-(dimethylamino)-4-(p-tolyl)-1H-pyrazol-1-yl)acetamido)benzoate is a complex organic compound with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activities, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The compound can be represented structurally as follows:
- Chemical Formula : CHNO
- IUPAC Name : this compound
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrazole ring, followed by acylation and esterification processes. The detailed synthetic pathways are crucial for understanding its biological activity and potential modifications for enhanced efficacy.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Apoptosis induction |
| A549 (Lung) | 6.8 | Cell cycle arrest |
| HeLa (Cervical) | 4.5 | Inhibition of proliferation |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. Research indicates that it can suppress pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage models, suggesting its potential use in treating inflammatory diseases.
Case Study: Inhibition of Inflammatory Cytokines
A study involving RAW 264.7 macrophages showed that treatment with this compound significantly reduced the secretion of inflammatory mediators in response to lipopolysaccharide (LPS) stimulation.
Antimicrobial Activity
Preliminary investigations also suggest that this compound possesses antimicrobial properties against various bacterial strains. Its effectiveness was evaluated using standard disc diffusion methods, revealing susceptibility against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Results
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 13 |
| Pseudomonas aeruginosa | 12 |
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets involved in cancer progression and inflammation.
Potential Targets
- AMPK Pathway : The compound may act as an AMPK activator, leading to metabolic regulation in cancer cells.
- NF-kB Pathway : Inhibition of this pathway could explain its anti-inflammatory effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl 4-(2-(3-(dimethylamino)-4-(p-tolyl)-1H-pyrazol-1-yl)acetamido)benzoate?
- Methodology : The compound can be synthesized via multi-step reactions involving:
- Step 1 : Formation of the pyrazole core through cyclocondensation of hydrazine derivatives with diketones or aldehydes under reflux conditions (e.g., ethanol with catalytic acetic acid) .
- Step 2 : Acetamido linkage via nucleophilic acyl substitution, using reagents like chloroacetyl chloride in the presence of a base (e.g., triethylamine) .
- Step 3 : Esterification of the benzoate group using methanol and acid catalysts .
- Optimization : Microwave-assisted synthesis or solvent-free conditions may enhance reaction efficiency and yield .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization from ethanol/water mixtures ensures >95% purity .
Q. How is the compound characterized for purity and structural integrity?
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the pyrazole ring and acetamido linkage .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- HPLC : Quantifies purity and detects byproducts (e.g., sulfoxide derivatives from oxidation) .
- Reference Data : Compare spectral data with PubChem entries or structurally similar pyrazolo-pyrimidine derivatives .
Advanced Research Questions
Q. How to design experiments to assess its biological activity against cancer targets?
- In Vitro Assays :
- Enzyme Inhibition : Test inhibition of tyrosine kinases or topoisomerases using fluorescence-based assays (IC₅₀ calculations) .
- Cell Viability : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with dose-response curves (1–100 µM) .
- In Vivo Models :
- Xenograft Studies : Administer compound (10–50 mg/kg) to nude mice with tumor implants; monitor tumor volume and histopathology .
- Controls : Use cisplatin or doxorubicin as positive controls; include vehicle-only groups .
Q. What computational methods predict interactions between this compound and biological targets?
- Molecular Docking : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR or VEGFR) with PyMOL visualization .
- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER) .
- ADMET Prediction : SwissADME or pkCSM tools evaluate pharmacokinetics (e.g., CYP450 inhibition, blood-brain barrier penetration) .
Q. How to resolve contradictions in reaction yields reported across synthetic protocols?
- Root Cause Analysis :
- Byproduct Formation : Use LC-MS to identify side products (e.g., oxidized derivatives from peroxide contamination) .
- Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy to optimize time and temperature .
- Design of Experiments (DOE) : Apply factorial design to test variables (solvent polarity, catalyst loading) and identify critical parameters .
Q. What strategies improve the compound’s pharmacokinetics and solubility?
- Structural Modifications :
- Introduce hydrophilic groups (e.g., hydroxyl or polyethylene glycol) at the benzoate moiety to enhance aqueous solubility .
- Replace methyl ester with prodrug moieties (e.g., phosphate esters) for controlled release .
- Formulation Studies :
- Nanoencapsulation using PLGA nanoparticles improves bioavailability and reduces hepatic clearance .
- Test solubility in co-solvent systems (e.g., DMSO:PBS mixtures) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
